Dilinoleic acid is primarily sourced from vegetable oils, particularly soybean oil and other seed oils rich in linoleic acid. It can be synthesized through various chemical processes that involve the esterification of linoleic acid with glycerol.
Dilinoleic acid is classified as a diglyceride, which is a type of glyceride formed from the esterification of two fatty acids to glycerol. It falls under the broader category of lipids and fatty acids.
The synthesis of dilinoleic acid typically involves the following methods:
Dilinoleic acid features a glycerol backbone with two linoleic acid chains attached at the first and third positions. The molecular formula can be represented as C36H66O4, indicating its composition.
Dilinoleic acid can undergo several chemical reactions typical of fatty acids and glycerides:
The mechanism by which dilinoleic acid exerts its effects largely relates to its role in cellular metabolism and inflammation modulation:
Research indicates that dilinoleic acid may impact metabolic pathways related to obesity and cardiovascular health due to its influence on fat metabolism and inflammatory responses .
Dilinoleic acid has several applications in both food science and health research:
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